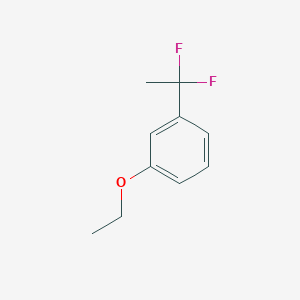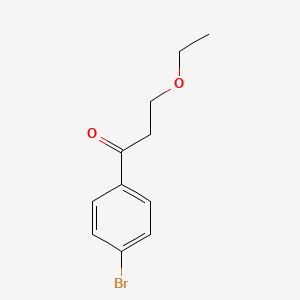
(4-クロロ-1-ベンゾチオフェン-2-イル)メタノール
概要
説明
“(4-Chloro-1-benzothiophen-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClOS and a molecular weight of 198.67 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The InChI code for “(4-Chloro-1-benzothiophen-2-yl)methanol” is1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 . The canonical SMILES representation is C1=CC2=C(C=C(S2)CO)C(=C1)Cl . Physical And Chemical Properties Analysis
“(4-Chloro-1-benzothiophen-2-yl)methanol” has a molecular weight of 198.67 g/mol . It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 197.9906137 g/mol . The topological polar surface area is 48.5 Ų . It has 12 heavy atoms .科学的研究の応用
医薬品化学
(4-クロロ-1-ベンゾチオフェン-2-イル)メタノールを含むベンゾチオフェンとその誘導体は、医薬品化学において様々な用途を持つ重要なヘテロ環式化合物のクラスです . それらは、広範囲の治療特性を有することが報告されています .
抗炎症薬
これらの化合物は、抗炎症薬として有望な結果を示しています . これは、それらを新しい抗炎症薬の開発のための潜在的な候補にします。
抗菌剤
ベンゾチオフェン誘導体は、様々な微生物に対して抗菌性を示しています . これは、(4-クロロ-1-ベンゾチオフェン-2-イル)メタノールが、新しい抗菌剤の開発に潜在的に使用できることを示唆しています。
抗酸化剤
いくつかのベンゾチオフェン誘導体は、広く受け入れられている基準の抗酸化能を上回る高い抗酸化能を示しています . これは、(4-クロロ-1-ベンゾチオフェン-2-イル)メタノールが、新しい抗酸化剤の開発に潜在的な用途を持つことを示唆しています。
抗がん剤
ベンゾチオフェン誘導体は、潜在的な抗がん効果を持つ化合物の合成に使用されてきました . したがって、(4-クロロ-1-ベンゾチオフェン-2-イル)メタノールは、がん研究および薬物開発に潜在的に使用できます。
材料科学
医薬品用途に加えて、ベンゾチオフェン誘導体は、発光ダイオードの製造など、材料科学にも使用されています . これは、(4-クロロ-1-ベンゾチオフェン-2-イル)メタノールが、材料科学分野で潜在的な用途を持つ可能性があることを示唆しています。
Safety and Hazards
作用機序
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Mode of Action
Benzothiophene derivatives have been shown to interact with a variety of enzymes and receptors in biological systems . The mechanism of action of such newly designed ligands could be the same or different from that of the parent molecules .
Biochemical Pathways
Benzothiophene derivatives have been known to interact with multiple targets simultaneously, affecting various biochemical pathways .
Result of Action
生化学分析
Biochemical Properties
(4-Chloro-1-benzothiophen-2-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of (4-Chloro-1-benzothiophen-2-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (4-Chloro-1-benzothiophen-2-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Chloro-1-benzothiophen-2-yl)methanol has been shown to modulate the expression of certain genes involved in the detoxification processes . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, (4-Chloro-1-benzothiophen-2-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, the binding of (4-Chloro-1-benzothiophen-2-yl)methanol to cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other substances . Additionally, (4-Chloro-1-benzothiophen-2-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chloro-1-benzothiophen-2-yl)methanol can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-1-benzothiophen-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to (4-Chloro-1-benzothiophen-2-yl)methanol has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of (4-Chloro-1-benzothiophen-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (4-Chloro-1-benzothiophen-2-yl)methanol can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
(4-Chloro-1-benzothiophen-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and the levels of metabolites in the body. For example, the inhibition of cytochrome P450 enzymes by (4-Chloro-1-benzothiophen-2-yl)methanol can lead to an accumulation of certain metabolites and a decrease in the metabolism of other substances.
Transport and Distribution
The transport and distribution of (4-Chloro-1-benzothiophen-2-yl)methanol within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments . For instance, (4-Chloro-1-benzothiophen-2-yl)methanol can be transported into cells via specific transporters and then distributed to different organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of (4-Chloro-1-benzothiophen-2-yl)methanol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (4-Chloro-1-benzothiophen-2-yl)methanol may be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and influences their activity.
特性
IUPAC Name |
(4-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKONFPJHMRSPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653901 | |
| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216575-42-7 | |
| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[Difluoro(pyridin-2-yl)methyl]pyridine](/img/structure/B1390675.png)


